molecular formula C10H15N3O2 B7541811 (4-Hydroxypiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone

(4-Hydroxypiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone

Cat. No. B7541811
M. Wt: 209.24 g/mol
InChI Key: ZCBFBGLIXLABMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxypiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as HPM, is a compound that has attracted significant attention in scientific research due to its potential applications in various fields. HPM belongs to the class of pyrazolones and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of (4-Hydroxypiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain perception.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Hydroxypiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, this compound has been shown to possess a wide range of pharmacological effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several promising directions for future research on (4-Hydroxypiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. One area of interest is the development of new drugs based on the structure of this compound, which may possess improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, studies on the safety and toxicity of this compound are needed to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

(4-Hydroxypiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-hydroxypiperidine with 1-methyl-4-chloropyrazole followed by methylation, as well as the reaction of 4-hydroxypiperidine with 1-methyl-4-nitropyrazole followed by reduction. These methods have been optimized to produce this compound in high yields and purity.

Scientific Research Applications

(4-Hydroxypiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders.

properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-12-7-8(6-11-12)10(15)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBFBGLIXLABMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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